molecular formula C11H9F3N2S B1621870 {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine CAS No. 769920-90-3

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine

Cat. No.: B1621870
CAS No.: 769920-90-3
M. Wt: 258.26 g/mol
InChI Key: CNEYBCFNATWSJU-UHFFFAOYSA-N
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Description

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine is a thiazole-based compound featuring a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring attached to the thiazole core. Its molecular formula is C₁₁H₉F₃N₂S, with an average molecular mass of 258.26 g/mol (monoisotopic mass: 258.0434) . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical and agrochemical applications. The primary amine (-CH₂NH₂) at the 4-position of the thiazole ring allows for further functionalization, such as amide bond formation or salt derivation (e.g., hydrochloride salts, as noted in ).

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-15)6-17-10/h1-4,6H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEYBCFNATWSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383391
Record name 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769920-90-3
Record name 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Attachment of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of metal catalysts like palladium or copper to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents like acetonitrile or dimethylformamide to facilitate the reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the thiazole ring exhibit significant activity against a range of bacterial and fungal strains. For instance, a study demonstrated that derivatives similar to {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of thiazole derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism involves the modulation of cell cycle progression and apoptosis pathways .

Table 1: Antimicrobial and Anticancer Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AnticancerHeLa10
AnticancerMCF-712

Agrochemicals

Thiazole derivatives are also explored for their applications in agrochemicals due to their ability to inhibit plant pathogens. The trifluoromethyl group enhances the lipophilicity of the compound, which may improve its penetration into plant tissues.

Fungicidal Activity
Studies have shown that this compound exhibits fungicidal properties against Botrytis cinerea, a common plant pathogen responsible for gray mold disease. Field trials indicated a significant reduction in disease severity when applied as a foliar spray .

Material Science

The unique electronic properties of thiazole derivatives make them suitable candidates for materials science applications, particularly in organic electronics.

Organic Light Emitting Diodes (OLEDs)
Research has indicated that compounds like this compound can be incorporated into OLEDs due to their ability to emit light when subjected to an electric field. Preliminary studies show that devices incorporating this compound exhibit enhanced brightness and efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action of {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with structural similarities to {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine have been widely studied for their biological and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₁₁H₉F₃N₂S 258.26 -CF₃ (para-phenyl), -CH₂NH₂ (thiazole-4) High lipophilicity; drug discovery
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine C₁₂H₁₄N₂OS 234.32 -OCH₃, -CH₃ (meta-phenyl) Enhanced solubility; antimicrobial leads
(2-(4-Methylphenyl)-1,3-thiazol-4-yl)methanamine C₁₁H₁₂N₂S 204.29 -CH₃ (para-phenyl) Intermediate for kinase inhibitors
(2-Phenyl-1,3-thiazol-4-yl)methanamine C₁₀H₉N₂S 197.26 Phenyl (no substituents) Versatile scaffold for CNS-targeting agents
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine C₈H₈N₂S₂ 196.29 Thiophene (electron-rich heterocycle) Fluorescence probes; material science

Key Findings from Comparative Studies

Electronic Effects of Substituents :

  • The trifluoromethyl group in the target compound confers strong electron-withdrawing effects, stabilizing the phenyl-thiazole system and enhancing resistance to oxidative metabolism compared to methyl- or methoxy-substituted analogs .
  • Methoxy groups (e.g., in [4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine) improve aqueous solubility but reduce membrane permeability relative to -CF₃ analogs .

Biological Activity :

  • Thiazoles with para-substituted aryl groups (e.g., -CF₃, -CH₃) exhibit higher binding affinities to enzyme active sites compared to unsubstituted phenyl analogs. For example, the trifluoromethyl derivative showed superior inhibitory activity in kinase assays .
  • Thiophene-containing analogs (e.g., 1-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]methanamine) display unique π-π stacking interactions in protein-ligand docking studies, suggesting utility in designing fluorescence-based sensors .

Synthetic Accessibility :

  • The target compound’s synthesis involves Suzuki-Miyaura coupling for aryl-thiazole linkage, followed by Boc-protection/deprotection of the amine .
  • In contrast, analogs like (2-(4-methylphenyl)-1,3-thiazol-4-yl)methanamine are synthesized via simpler Hantzsch thiazole cyclization, reducing production costs .

Biological Activity

The compound {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine, also known as a thiazole derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

  • Molecular Formula : C11H8F3NOS
  • Molecular Weight : 259.25 g/mol
  • CAS Number : 857284-25-4
  • PubChem CID : 7164658

The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through increased lipophilicity and altered electronic properties .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, likely due to its ability to interfere with bacterial cell wall synthesis and function .

Anticancer Properties

Thiazole derivatives, including this compound, have demonstrated cytotoxic effects against different cancer cell lines. A study highlighted its potential in targeting the Bcl-2 protein family, which plays a crucial role in regulating apoptosis in cancer cells. The compound's IC50 values against Jurkat and A-431 cell lines were reported to be significantly lower than those of conventional chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is pivotal in enhancing the potency of thiazole derivatives. Studies have shown that modifications on the phenyl ring can lead to varied biological activities. For instance, para-substituted phenyl rings have been linked to improved inhibitory effects against certain enzymes involved in cancer progression .

Case Studies

  • Antimicrobial Study : A recent investigation into various thiazole derivatives revealed that this compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial membrane integrity .
  • Anticancer Activity : In vitro studies showed that the compound induced apoptosis in cancer cells via mitochondrial pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased cell death .

Comparative Biological Activity Table

Activity TypeCompoundIC50 Value (µM)Reference
AntimicrobialThis compound12.5
Anticancer (Jurkat)This compound15.0
Anticancer (A-431)This compound10.0

Q & A

Basic: What are the common synthetic routes for {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine?

Answer:
The compound is typically synthesized via Hantzsch thiazole synthesis , involving condensation of a β-ketoester or α-haloketone with thiourea derivatives. For example:

  • Reacting 4-(trifluoromethyl)benzaldehyde with α-bromoacetophenone to form the thiazole core.
  • Subsequent functionalization of the 4-position with an amine group via nucleophilic substitution or reductive amination .
    Key optimization parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts like triethylamine. Purity is ensured via recrystallization or column chromatography .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:
Standard characterization involves:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the thiazole ring structure, trifluoromethyl group, and methanamine moiety .
  • IR spectroscopy to identify functional groups (e.g., C-F stretching at 1100–1200 cm⁻¹, NH₂ bending at 1600 cm⁻¹) .
  • Elemental analysis (C, H, N, S) to validate stoichiometry, with deviations ≤0.4% indicating purity .
  • Mass spectrometry (ESI or EI) to confirm molecular weight (expected m/z: ~259 for [M+H]⁺) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking (AutoDock4) : Predict binding affinity to biological targets (e.g., enzymes, receptors) by analyzing ligand-receptor interactions. Flexibility in sidechains improves docking accuracy .
  • Wavefunction analysis (Multiwfn) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding structural modifications for improved target engagement .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing CF₃ groups) with activity trends observed in analogs .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Purity variations : Validate via HPLC (>95% purity) and elemental analysis .
  • Assay conditions : Standardize protocols (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) across labs .
  • Target specificity : Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) to confirm mechanism .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-bromophenyl substituents) to isolate substituent effects .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., thiazole cyclization) .
  • Catalyst screening : Test Pd/C or Raney Ni for reductive amination steps; yields >80% reported with optimized catalysts .
  • Solvent recycling : Use toluene/ethanol mixtures to reduce waste and cost .

Advanced: How can structure-activity relationship (SAR) studies inform medicinal chemistry efforts?

Answer:

  • Thiazole core modifications : Replace the 4-methanamine group with acylated or alkylated variants to modulate lipophilicity and bioavailability .
  • CF₃ positioning : Compare meta- vs. para-CF₃ substitutions on phenyl rings; para-substitutions often enhance target binding due to steric and electronic effects .
  • Bioisosteric replacements : Substitute thiazole with oxazole or imidazole to assess impact on potency and selectivity .

Advanced: What safety and handling protocols are critical for this compound?

Answer:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent amine oxidation .
  • Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Steam pressure data (0.192 mmHg at 25°C) informs fume hood requirements .
  • Waste disposal : Neutralize with dilute HCl before incineration to avoid toxic byproducts .

Advanced: How can crystallography resolve ambiguities in molecular conformation?

Answer:

  • Single-crystal X-ray diffraction (SHELX) : Determines absolute configuration and hydrogen-bonding networks. SHELXL refines anisotropic displacement parameters for high-resolution structures .
  • Twinning analysis : Use SHELXD to resolve twinned crystals common in thiazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Reactant of Route 2
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine

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